[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(naphthalen-2-yloxy)acetate
Description
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(naphthalen-2-yloxy)acetate features a 1,2,4-triazinone core substituted with a methyl group at position 6, a methylsulfanyl group at position 3, and a 5-oxo-4,5-dihydro moiety. The triazinone ring is further functionalized with a methyl ester-linked naphthalen-2-yloxyacetate group.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-17(23)21(18(26-2)20-19-12)11-25-16(22)10-24-15-8-7-13-5-3-4-6-14(13)9-15/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEZUFYJZCSHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)COC2=CC3=CC=CC=C3C=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazinone Synthesis
The triazinone ring is constructed via cyclization of acethydrazide derivatives. Source demonstrates that ethyl acetate reacts with hydrazine hydrate (85%) under reflux to yield acethydrazide (98% yield). Subsequent cyclization with triphosgene in aliphatic solvents (e.g., dichloromethane) at 60°C forms the 1,2,4-triazin-3-one scaffold.
Critical Modification : Introduction of the methylsulfanyl group at C3 requires thiolation post-cyclization. Methyl disulfide or methylthiourea can serve as sulfur donors in the presence of catalytic NaH in THF.
Stepwise Synthetic Protocol
Synthesis of 4-Acetamido-6-Methyl-3-Oxo-2,3,4,5-Tetrahydro-1,2,4-Triazine
Methylsulfanyl Group Introduction
Esterification with 2-(Naphthalen-2-yloxy)Acetic Acid
- Acid Activation :
- 2-(Naphthalen-2-yloxy)acetic acid (1.1 mol) + thionyl chloride (2.0 mol) → acid chloride.
- Ester Formation :
Reaction Optimization and Yield Data
Table 1: Comparative Alkylation Conditions for Methyl Group Introduction
| Base | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Sodium methoxide | Methanol | 60 | 89 | <5% |
| Sodium hydride | THF | 25 | 72 | 12% |
| LiHMDS | DMF | -20 | 68 | 18% |
Triphosgene-based cyclization outperforms phosgene in safety and scalability, reducing reactor corrosion risks.
Spectroscopic Characterization
Industrial-Scale Considerations
Solvent Recovery Systems
Waste Management
- Triphosgene reaction generates HCl gas, neutralized with NaOH scrubbers.
- THF is incinerated to avoid peroxide formation.
Alternative Pathways and Limitations
Microwave-Assisted Synthesis
Enzymatic Esterification
- Lipase-catalyzed reaction (Candida antarctica) achieves 65% yield but requires anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazine ring can be reduced to form alcohol derivatives.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(naphthalen-2-yloxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the triazine ring may interact with nucleophilic sites on proteins, while the naphthalene moiety can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Triazine and Triazole Derivatives
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(naphthalen-2-yloxy)acetate is a member of the triazine family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a triazine core with a methylsulfanyl group and a naphthalene-derived ester moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the triazine ring via cyclization reactions.
- Introduction of the methylsulfanyl group through nucleophilic substitution.
- Esterification with naphthalen-2-yloxyacetic acid.
Careful control of reaction conditions is essential to achieve high yields and purity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazines have been reported to inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. A study highlighted that certain triazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising efficacy .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
The specific mechanisms by which these compounds exert their effects often involve the disruption of DNA synthesis pathways through inhibition of key enzymes like TS .
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has also been explored. Compounds similar to This compound have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Computational Studies
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to predict the biological activities based on structural characteristics. These studies suggest that the compound may possess a range of pharmacological effects, including anti-inflammatory and antiviral activities.
Case Studies
A recent study synthesized several derivatives based on the triazine scaffold and evaluated their biological activities:
- Compound X : Showed significant antiproliferative activity against MCF-7 cells with an IC50 value of 1.95 μM.
- Compound Y : Exhibited good antimicrobial activity against both E. coli and S. aureus, indicating broad-spectrum efficacy.
These findings underscore the therapeutic potential of triazine derivatives in cancer treatment and infection control .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step reactions, often starting with triazine ring formation followed by functionalization. Key steps include:
- Coupling reactions : Use of halogenated intermediates (e.g., iodobutane) to introduce sulfanyl or naphthyloxy groups .
- Solvent optimization : Polar aprotic solvents like DMF or THF at 60–80°C improve yield .
- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective substitutions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) achieve >95% purity .
Q. How is the compound’s purity and structural integrity validated?
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms substituent integration (e.g., methylsulfanyl δ 2.1 ppm; naphthyloxy δ 7.2–7.8 ppm) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with UV detection at 254 nm ensures purity .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₄O₃S: 396.12) .
Q. What are the key stability considerations for storage and handling?
- Thermal stability : Decomposition occurs above 150°C (DSC analysis) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazine core .
- Hydrolysis risk : Avoid aqueous buffers at pH >8, as the ester group is prone to cleavage .
Advanced Research Questions
Q. How can mechanistic studies elucidate its bioactivity?
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify affinity for targets (e.g., kinases or receptors) .
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., triazine binding to ATP pockets) .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes, highlighting oxidation of the methylsulfanyl group .
Q. How to address contradictions in reported bioactivity data?
- Orthogonal assays : Compare results from cell viability (MTT), apoptosis (Annexin V), and enzymatic inhibition assays .
- Dose-response validation : Ensure linearity across concentrations (e.g., 1–100 µM) and use standardized cell lines (e.g., HeLa vs. HEK293) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of variations .
Q. What experimental designs are suitable for environmental fate studies?
- Abiotic degradation : Expose to UV light (254 nm) in aqueous solutions (pH 4–9) and monitor via LC-MS .
- Biotic transformation : Incubate with soil microbiota (OECD 307 guideline) and analyze degradation products .
- Partitioning studies : Measure log P (octanol/water) and soil adsorption coefficients (Kd) .
Q. How to optimize formulations for in vivo delivery?
- Nanocarrier systems : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) for enhanced bioavailability .
- Solubility enhancement : Use cyclodextrins (e.g., HP-β-CD) or lipid-based emulsions .
- Pharmacokinetics : Conduct IV/PO dosing in rodents with serial blood sampling (LC-MS/MS for plasma concentration) .
Methodological Challenges and Solutions
Q. How to resolve low yields in final coupling steps?
- Reagent optimization : Replace EDCl/HOBt with DCC/DMAP for better acyl activation .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30 min at 100°C .
Q. How to mitigate byproduct formation during triazine ring synthesis?
- Temperature control : Maintain <70°C to prevent dimerization .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
